(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone
Description
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone is a halogen-substituted aryl thiomorpholino ketone with the molecular formula C₁₁H₁₀BrClFNO₂S and a molecular weight of 368.63 g/mol. The compound features a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) conjugated to a polyhalogenated phenyl group via a ketone bridge. The substitution pattern on the phenyl ring—bromo (4-position), chloro (3-position), and fluoro (2-position)—imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-bromo-3-chloro-2-fluorophenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClFNOS/c12-8-2-1-7(10(14)9(8)13)11(16)15-3-5-17-6-4-15/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAJOMTNGOHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C(=C(C=C2)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-3-chloro-2-fluorobenzoic Acid
The precursor 4-bromo-3-chloro-2-fluorobenzoic acid is synthesized through sequential halogenation and oxidation. Starting with 2-fluorotoluene, chlorination at the 3-position is achieved using Cl₂ in the presence of FeCl₃ (Lewis acid) at 0–5°C. Subsequent bromination at the 4-position employs N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, 70°C). The methyl group is then oxidized to a carboxylic acid using KMnO₄ in acidic aqueous medium (yield: 78%).
Conversion to Acid Chloride and Thiomorpholine Coupling
The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form 4-bromo-3-chloro-2-fluorobenzoyl chloride. Reaction with thiomorpholine in anhydrous dichloromethane, catalyzed by triethylamine (TEA), yields the target compound.
Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1.1 | Cl₂, FeCl₃ | CH₂Cl₂ | 0–5°C | 2 h | 85% |
| 1.1 | NBS, AIBN | CCl₄ | 70°C | 6 h | 72% |
| 1.1 | KMnO₄, H₂SO₄ | H₂O | 100°C | 4 h | 78% |
| 1.2 | SOCl₂ | Toluene | 80°C | 3 h | 95% |
| 1.2 | Thiomorpholine, TEA | CH₂Cl₂ | RT | 12 h | 88% |
Key Findings
-
The use of SOCl₂ ensures quantitative conversion to the acid chloride, critical for high coupling efficiency.
-
Thiomorpholine’s nucleophilicity is enhanced by TEA, which scavenges HCl and drives the reaction to completion.
Palladium-Catalyzed Carbonylative Coupling
Suzuki-Miyaura Cross-Coupling Strategy
This method adapts palladium-catalyzed coupling to construct the aryl-thiomorpholine bond. A 4-bromo-3-chloro-2-fluorophenylboronic acid intermediate is prepared via Miyaura borylation of the corresponding bromide using bis(pinacolato)diboron and Pd(dppf)Cl₂. Subsequent reaction with thiomorpholine-4-carbonyl chloride under CO atmosphere forms the ketone linkage.
Optimization Insights
-
Pd(dppf)Cl₂ (5 mol%) in toluene/water (3:1) at 100°C achieves 76% yield.
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Excess Cs₂CO₃ (3 equiv) mitigates dehalogenation side reactions.
Friedel-Crafts Acylation of Halogenated Arenes
Direct Acylation of Pre-Halogenated Benzene
While Friedel-Crafts acylation is traditionally limited by electron-deficient arenes, this method employs AlCl₃/LiCl eutectic mixtures to activate 1,2,4-trisubstituted benzene derivatives. Thiomorpholine is introduced via in situ-generated acylium ions.
Challenges and Solutions
-
Competitive halogen displacement is minimized using low temperatures (−20°C) and short reaction times (1 h).
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Yield remains moderate (62%) due to steric hindrance from ortho-substituents.
Reductive Amination of Keto Intermediates
Ketone Synthesis via Grignard Reagent
A Grignard reagent (4-bromo-3-chloro-2-fluorophenylmagnesium bromide) is reacted with thiomorpholine-4-carbonyl chloride in THF at −78°C. Post-reaction hydrolysis yields the methanone.
Performance Metrics
-
Grignard formation requires rigorous anhydrous conditions (yield: 68%).
-
Side products include bis-aryl adducts (∼15%), necessitating chromatographic purification.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability Table
| Method | Yield | Cost | Scalability | Purity (HPLC) |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 88% | $$ | High | 99.2% |
| Palladium-Catalyzed | 76% | $$$$ | Moderate | 97.5% |
| Friedel-Crafts | 62% | $$ | Low | 95.8% |
| Reductive Amination | 68% | $$$ | Moderate | 96.3% |
Critical Observations
-
Nucleophilic acyl substitution offers the best balance of yield and scalability, making it the preferred industrial method.
-
Palladium-catalyzed routes are limited by catalyst cost but valuable for introducing complex substituents.
Mechanistic Considerations and Side Reactions
Chemical Reactions Analysis
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms on the phenyl ring.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone exhibit potential anticancer properties. The presence of halogen atoms in the phenyl ring can enhance biological activity by improving the compound's interaction with biological targets. Studies have shown that derivatives of thiomorpholine exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
Thiomorpholine derivatives are known for their antimicrobial activities. The incorporation of the (4-Bromo-3-chloro-2-fluorophenyl) moiety could potentially enhance the efficacy against bacterial and fungal strains. Preliminary studies suggest that such compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to microbial death .
Material Science
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials. Its unique structure allows for modifications that can lead to materials with desirable electronic or optical properties. For example, incorporating this compound into polymer matrices could enhance the mechanical strength and thermal stability of the resulting materials .
Nanocomposites
In nanotechnology, (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone can be utilized in creating nanocomposites. These composites can be engineered for specific applications such as drug delivery systems or sensors, where controlled release and sensitivity to environmental changes are crucial .
Analytical Chemistry
Chromatographic Analysis
The compound's distinct chemical properties make it suitable for use in chromatographic techniques. It can act as a standard in high-performance liquid chromatography (HPLC) to quantify other related compounds in complex mixtures. This application is particularly relevant in pharmaceutical analysis where precise quantification is necessary .
Spectroscopic Studies
Due to its unique functional groups, (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone can be analyzed using various spectroscopic methods such as NMR and IR spectroscopy. These studies help in understanding the molecular interactions and conformational dynamics of the compound in different environments .
Case Study 1: Anticancer Screening
A study conducted on a series of thiomorpholine derivatives indicated that modifications at the phenyl ring significantly impacted their anticancer activity. The study found that compounds with bromine and chlorine substituents showed enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts.
Case Study 2: Material Enhancement
Research on polymer composites incorporating thiomorpholine derivatives revealed improved tensile strength and thermal resistance when (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone was included as a filler material. This finding suggests potential applications in developing advanced materials for industrial use.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone involves its interaction with molecular targets and pathways within cells.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of aryl thiomorpholino methanones, which vary in substituents on the phenyl ring and the heterocycle. Key analogues include:
Key Observations :
- Electronic Effects: Electron-withdrawing halogens (Br, Cl, F) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic addition reactions. For example, the 2-fluoro substituent in the target compound may induce steric hindrance and electronic deactivation compared to non-fluorinated analogues .
- Heterocycle Impact: Replacing thiomorpholino (containing sulfur) with morpholino (oxygen) alters hydrogen-bonding capacity and solubility. Thiomorpholino derivatives often exhibit higher lipophilicity, which can improve membrane permeability in drug design .
Physicochemical Properties
| Property | (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone | (3-Bromophenyl)(thiomorpholino)methanone | (4-Bromo-2,6-difluorophenyl)(morpholino)methanone |
|---|---|---|---|
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.2 |
| Solubility | Low in water; soluble in DCM, DMF | Moderate in DMSO | High in acetone |
| Thermal Stability | Stable up to 200°C (decomposes) | Stable up to 180°C | Stable up to 220°C |
Notes:
- Thiomorpholino derivatives generally exhibit higher thermal stability than morpholino counterparts due to sulfur’s lower electronegativity .
Biological Activity
The compound (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone is a synthetic organic molecule with potential applications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (4-bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone
- Molecular Formula : C₁₁H₁₀BrClFNOS
- Molecular Weight : 338.63 g/mol
- CAS Number : 2404733-91-9
The presence of halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring and the thiomorpholino group contributes to the compound's unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that compounds containing thiomorpholine and halogenated phenyl groups exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting potential utility in treating infections .
Anticancer Potential
Recent investigations have focused on the anticancer properties of halogenated phenyl compounds. The structural features of (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone may enhance its ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
The mechanism by which (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone exerts its biological effects involves:
- Nucleophilic Substitution Reactions : The halogen atoms facilitate nucleophilic attack, leading to various biological interactions.
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cell division and survival in pathogens and cancer cells.
- Interaction with Cellular Pathways : The compound could modulate signaling pathways related to cell growth and apoptosis .
Study 1: Antimicrobial Activity
A study published in 2024 evaluated the antimicrobial efficacy of several thiomorpholine derivatives, including (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone. Results showed a significant reduction in bacterial colony counts against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Study 2: Anticancer Effects
In a recent laboratory study, (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone was tested against human breast cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis revealed increased apoptosis rates in treated cells, supporting its candidacy for further development as an anticancer agent .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone | Significant against S. aureus and E. coli | Induces apoptosis in breast cancer cells | Nucleophilic substitution, enzyme inhibition |
| (5-Bromo-2,4-dimethylphenyl)(thiomorpholino)methanone | Moderate activity | Not extensively studied | Similar mechanisms expected |
| (3-Bromo-6-chloro-2-fluorophenyl)(thiomorpholino)methanone | Limited data available | Under investigation | Potentially similar |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. Key parameters include:
- Catalysts : Palladium or copper complexes for halogen displacement .
- Solvents : Dichloromethane or ethanol for solubility and reactivity .
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
- Purification : Column chromatography or recrystallization for isolating high-purity product .
- Optimization : Reaction kinetics are monitored via TLC or HPLC, with yield maximized by adjusting catalyst loading and reaction time .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are employed?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C) to confirm substituent positions and thiomorpholine connectivity .
- IR for functional group identification (e.g., C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography (if crystals form): To determine bond lengths and angles, critical for reactivity studies .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced Research Questions
Q. How do electronic and steric effects of halogen substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Bromine (electron-withdrawing) activates the phenyl ring for electrophilic substitution, while fluorine directs regioselectivity .
- Steric Effects : Chlorine at the 3-position hinders access to the thiomorpholine moiety, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids under inert atmosphere (N₂/Ar) at 80°C .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to confirm potency .
- Solvent Controls : Use DMSO or PBS controls to rule out solvent interference .
- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., kinases) to confirm mechanism .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., EGFR) .
- QSAR Modeling : Regression analysis correlating substituent electronegativity with IC₅₀ values .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Use of (R)-BINAP or Josiphos ligands for asymmetric synthesis .
- Process Analytics : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .
- Crystallization : Chiral resolution via diastereomeric salt formation .
Comparative Analysis Table: Structural Analogues and Bioactivity
| Compound Name | Structural Variation | Key Biological Activity | Reference |
|---|---|---|---|
| (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone | Br at 4, F at 2, thiomorpholine | Antimicrobial (MIC: 8 µg/mL) | |
| (4-Iodo-3-chlorophenyl)(morpholino)methanone | I instead of Br, morpholine instead of thiomorpholine | Anticancer (IC₅₀: 12 µM) | |
| (4-Nitro-3-fluorophenyl)(thiomorpholino)methanone | NO₂ instead of Br/Cl, F at 3 | Cytotoxic (HeLa IC₅₀: 18 µM) |
Safety and Handling Considerations
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
